molecular formula C16H16N6O2 B10986488 N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide

N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide

Cat. No.: B10986488
M. Wt: 324.34 g/mol
InChI Key: AEDWKTWKVOTQKL-AWEZNQCLSA-N
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Description

N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a phenyl group, and a tetraazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Derivative: Starting with 2-methoxypyridine, the compound undergoes a series of reactions to introduce the necessary functional groups.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Tetraazole Ring: The tetraazole ring is formed via a cyclization reaction involving hydrazoic acid and an appropriate nitrile precursor.

    Final Coupling Reaction: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-3-pyridinyl)-3-phenylpropanamide: Lacks the tetraazole ring, which may affect its reactivity and biological activity.

    N-(3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-imidazol-1-yl)propanamide: Contains an imidazole ring instead of a tetraazole ring, leading to different chemical and biological properties.

Uniqueness

N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is unique due to its combination of a pyridine ring, a phenyl group, and a tetraazole moiety

Properties

Molecular Formula

C16H16N6O2

Molecular Weight

324.34 g/mol

IUPAC Name

(2S)-N-(2-methoxypyridin-3-yl)-3-phenyl-2-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C16H16N6O2/c1-24-16-13(8-5-9-17-16)19-15(23)14(22-11-18-20-21-22)10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3,(H,19,23)/t14-/m0/s1

InChI Key

AEDWKTWKVOTQKL-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C=CC=N1)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3

Canonical SMILES

COC1=C(C=CC=N1)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

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